molecular formula C21H25N B10770332 3-[2-(4-Phenylphenyl)ethyl]-1-azabicyclo[2.2.2]octane

3-[2-(4-Phenylphenyl)ethyl]-1-azabicyclo[2.2.2]octane

Cat. No.: B10770332
M. Wt: 291.4 g/mol
InChI Key: DZTCLALNSKOSGM-UHFFFAOYSA-N
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Description

The compound “PMID8709131C17” is a small molecular drug known for its selective inhibition of the proteasome, a protein complex responsible for degrading unneeded or damaged proteins by proteolysis. This compound has shown significant potential in various scientific research fields due to its unique properties and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “PMID8709131C17” involves a series of chemical reactions starting from readily available starting materials. The synthetic route typically includes steps such as alkylation, acylation, and cyclization under controlled conditions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of “PMID8709131C17” follows a scalable and efficient process to meet the demand for research and potential therapeutic applications. The process involves optimizing the reaction conditions, using high-throughput techniques, and ensuring compliance with regulatory standards for purity and safety .

Chemical Reactions Analysis

Types of Reactions

“PMID8709131C17” undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Scientific Research Applications

“PMID8709131C17” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “PMID8709131C17” involves its selective inhibition of the proteasome. The compound binds covalently to the catalytic subunits of the proteasome, preventing the degradation of proteins. This leads to the accumulation of proteins within the cell, triggering apoptosis and other cellular responses. The molecular targets include the chymotrypsin-like, trypsin-like, and peptidyl-glutamyl peptide-hydrolyzing activities of the proteasome .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “PMID8709131C17” include:

Uniqueness

“PMID8709131C17” is unique due to its specific binding affinity and selectivity for the proteasome’s catalytic subunits. This specificity allows for targeted inhibition of proteasome activity, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C21H25N

Molecular Weight

291.4 g/mol

IUPAC Name

3-[2-(4-phenylphenyl)ethyl]-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C21H25N/c1-2-4-18(5-3-1)19-9-6-17(7-10-19)8-11-21-16-22-14-12-20(21)13-15-22/h1-7,9-10,20-21H,8,11-16H2

InChI Key

DZTCLALNSKOSGM-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)CCC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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